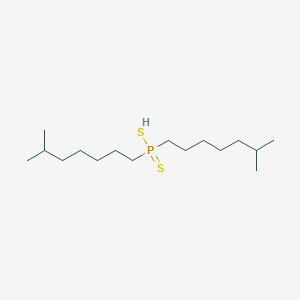
Bis(6-methylheptyl)phosphinodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6-methylheptyl)phosphinodithioic acid: is an organophosphorus compound with the molecular formula C16H35PS2 and a molecular weight of 322.55 g/mol . This compound is known for its unique chemical structure, which includes two 6-methylheptyl groups attached to a phosphinodithioic acid moiety. It is primarily used in various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-methylheptyl)phosphinodithioic acid typically involves the reaction of phosphorus pentasulfide with 6-methylheptanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(6-methylheptyl)phosphinodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinodithioic acid derivatives.
Reduction: It can be reduced to form phosphinodithioic acid salts.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Phosphinodithioic acid derivatives.
Reduction: Phosphinodithioic acid salts.
Substitution: Various substituted phosphinodithioic acid derivatives.
Scientific Research Applications
Chemistry: Bis(6-methylheptyl)phosphinodithioic acid is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and proteins .
Industry: this compound is used as an additive in lubricants and as a stabilizer in the production of plastics and polymers .
Mechanism of Action
The mechanism of action of Bis(6-methylheptyl)phosphinodithioic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active sites of these targets, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Bis(6-methylheptyl)phosphinic acid
- Bis(6-methylheptyl) dihydrogen diphosphate
- Diisooctylphosphinic acid
Comparison: Bis(6-methylheptyl)phosphinodithioic acid is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. For example, its phosphinodithioic acid moiety provides unique reactivity and binding characteristics, making it suitable for specific applications in catalysis and enzyme inhibition .
Properties
Molecular Formula |
C16H35PS2 |
|---|---|
Molecular Weight |
322.6 g/mol |
IUPAC Name |
bis(6-methylheptyl)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35PS2/c1-15(2)11-7-5-9-13-17(18,19)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,18,19) |
InChI Key |
HAFOJPJSDRULIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCP(=S)(CCCCCC(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


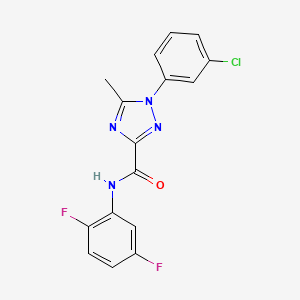
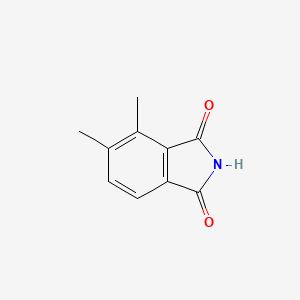
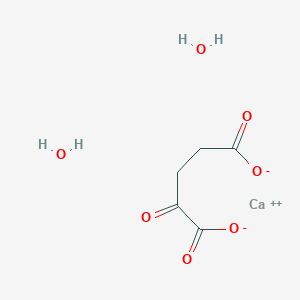

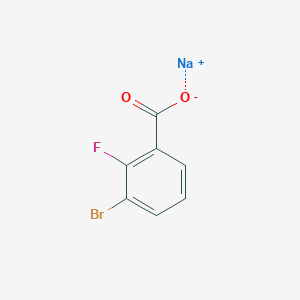
![3-[(Ethylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363632.png)
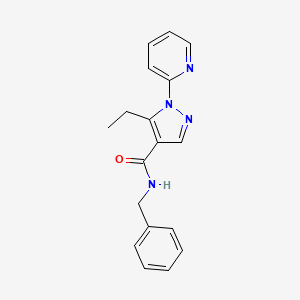
![N-[2-(4-hydroxyphenyl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13363641.png)
![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363649.png)
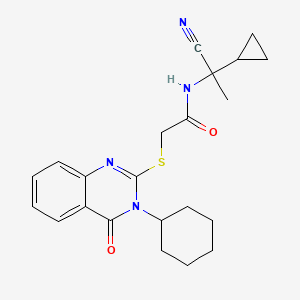
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)
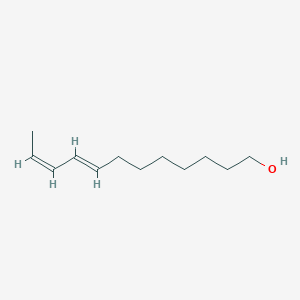
![2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13363684.png)
